9-Oxabicyclo[3.3.1]nonan-2-amine
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
9-oxabicyclo[3.3.1]nonan-2-amine |
InChI |
InChI=1S/C8H15NO/c9-7-5-4-6-2-1-3-8(7)10-6/h6-8H,1-5,9H2 |
InChI Key |
RYQMNJAANZCPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)O2)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
- Starting from 1,5-dimethyl-1,5-cyclooctadiene : This commercially available diene undergoes epoxidation with peracetic acid buffered with sodium carbonate to give a monoepoxide intermediate.
- Reductive cleavage : Lithium aluminum hydride (LiAlH4) reduction of the epoxide yields dimethylcyclooctenol intermediates.
- Second epoxidation : Treatment with peracetic acid produces a mixture of cis and trans epoxides.
- Acid-catalyzed rearrangement : Using para-toluenesulfonic acid in methylene chloride, the epoxides rearrange to exo and endo 9-oxabicyclo[3.3.1]nonan-2-ol isomers.
Alternative Cyclization via Glycol Monoethers
- Glycol monoethers derived from asymmetrically substituted glycols can be cyclized using electrophilic reagents such as sulfuric acid, camphor sulfonic acid, or toluenesulfonic acid.
- Other electrophiles include N-chlorosuccinimide, N-bromosuccinimide, phenylselenenyl chloride, and meta-chloroperoxybenzoic acid.
- These reagents induce ring closure to form 9-oxabicyclo[3.3.1]nonan-2-ylic ethers with various substituents (X = H, Br, Cl, Ph, PhSe, OH).
Acetylation and Electrophilic Ring Closure
- Cycloocteneglycol can be selectively acetylated with acetyl chloride in pyridine to form glycol monoacetates.
- Treatment with N-bromosuccinimide or bromine induces electrophilic ring closure, yielding bromoacetates.
- Reduction with lithium aluminum hydride in tetrahydrofuran under reflux removes bromine and hydrolyzes the acetate ester, furnishing 9-oxabicyclo[3.3.1]nonan-2-ol.
Conversion of 9-Oxabicyclo[3.3.1]nonan-2-ol to this compound
The amination at the 2-position typically involves substitution or functional group transformation from the hydroxyl group:
- Activation of the hydroxyl group : Conversion to a good leaving group such as a tosylate or mesylate.
- Nucleophilic substitution : Reaction with ammonia or an amine nucleophile to replace the leaving group with an amine.
- Reduction pathways : Alternatively, reductive amination of a ketone intermediate (if accessible) can be employed.
While explicit detailed protocols for the amination step of this compound are less commonly reported, analogous methods in bicyclic systems involve these classical transformations.
Advanced Stereoselective Synthesis Approaches
Recent literature describes highly stereoselective synthetic routes to related bicyclic compounds, which can be adapted for this compound derivatives:
- Domino Michael-Hemiacetalization-Michael Reaction : Using organocatalysts, such as modularly designed catalysts from cinchona alkaloid derivatives and amino acids, this method produces functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with high diastereo- and enantioselectivity.
- Oxidation and Reduction Steps : The hemiacetal intermediates formed in the domino reaction can be oxidized (e.g., with pyridinium chlorochromate) to ketones, which could be further transformed into amines via reductive amination.
Summary Table of Key Preparation Methods
Mechanistic and Practical Considerations
- Regioselectivity and stereoselectivity : The cyclization and rearrangement steps are highly regio- and stereoselective, often producing exo and endo isomers that can be separated or further transformed.
- Electrophilic cyclization : Use of N-bromosuccinimide or bromine facilitates ring closure by electrophilic attack on alkenes or hydroxyl groups.
- Reduction conditions : Lithium aluminum hydride is a strong reducing agent capable of reductive dehalogenation and ester hydrolysis simultaneously.
- Organocatalysis : The domino reaction approach offers a stereocontrolled synthetic route, valuable for generating chiral amine derivatives after further functional group manipulation.
Chemical Reactions Analysis
Types of Reactions
9-Oxabicyclo[3.3.1]nonan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
9-Oxabicyclo[3.3.1]nonan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-2-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application. The compound’s bicyclic structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Reactivity Differences :
- The amine group in this compound is expected to participate in nucleophilic reactions (e.g., alkylation, acylation), unlike the ketone or ether analogs.
- Allylic bromination of 9-Oxabicyclo[3.3.1]nona-2,6-diene proceeds stereoselectively to yield dibromo derivatives (95% yield with Na₂S₂O₈), suggesting similar regioselectivity could apply to amine derivatives .
Spectroscopic and Crystallographic Data
NMR Chemical Shifts (Bridgehead Protons):
Crystallography :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
